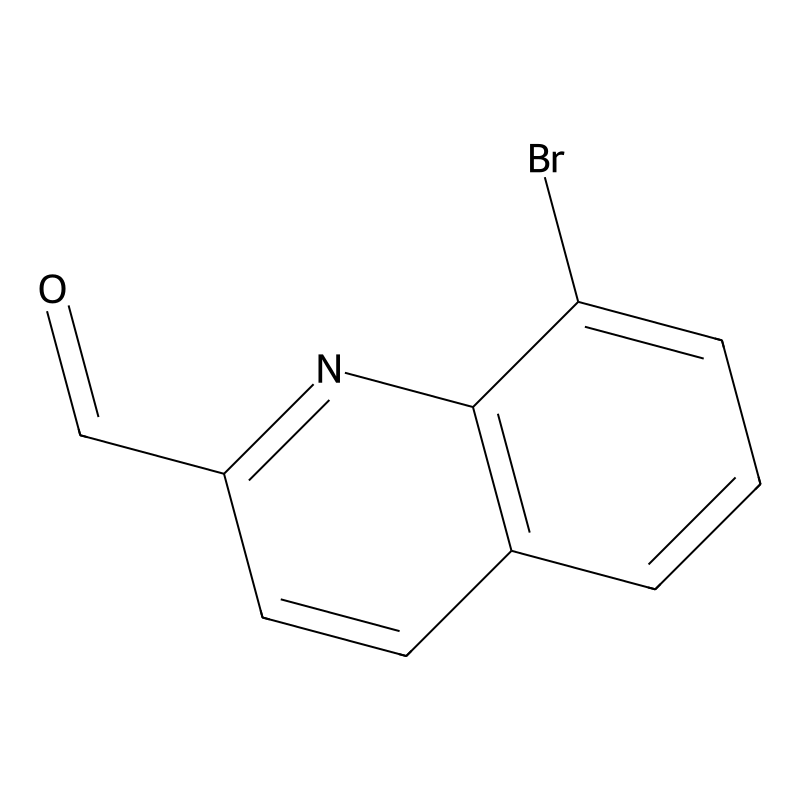

8-Bromoquinoline-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

8-Bromoquinoline-2-carbaldehyde possesses a reactive bromine atom and an aldehyde functional group, making it a valuable building block for organic synthesis. The aldehyde group can be further modified through various reactions like condensation or reduction, while the bromine allows for selective functionalization at the 8th position of the quinoline ring. This versatility could be useful in synthesizing complex organic molecules with potential applications in drug discovery or material science [, ].

Medicinal Chemistry

Quinoline derivatives are a well-known class of compounds with diverse biological activities. The introduction of a bromine atom and an aldehyde group might modulate these activities, making 8-Bromoquinoline-2-carbaldehyde a candidate for further exploration in medicinal chemistry. Researchers could investigate its potential as an antibacterial, antifungal, or antitumor agent [].

8-Bromoquinoline-2-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 236.07 g/mol. This compound features a bromine atom at the 8th position and an aldehyde group at the 2nd position of the quinoline ring system, which is significant for its chemical reactivity and biological activity. It is typically presented as a solid with a purity of around 95% and has applications in various research fields, particularly in medicinal chemistry and organic synthesis .

Currently, there is no scientific literature available on the specific mechanism of action of 8-Bromoquinoline-2-carbaldehyde. However, quinoline derivatives with similar structures have been explored for their potential antibacterial and antifungal activities []. The mechanism for such activity could involve interactions with bacterial enzymes or disruption of cell membranes. Further research is needed to determine if 8-bromoquinoline-2-carbaldehyde possesses similar properties.

- Oxidation: The aldehyde group can be oxidized to form 8-bromoquinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to 8-bromoquinoline-2-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used .

Common Reagents and ConditionsReaction Type Reagents Used Major Products Formed Oxidation Potassium permanganate, chromium trioxide 8-Bromoquinoline-2-carboxylic acid Reduction Sodium borohydride, lithium aluminum hydride 8-Bromoquinoline-2-methanol Substitution Nucleophiles (amines, thiols, etc.) Various substituted quinoline derivatives

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | 8-Bromoquinoline-2-carboxylic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | 8-Bromoquinoline-2-methanol |

| Substitution | Nucleophiles (amines, thiols, etc.) | Various substituted quinoline derivatives |

The biological activity of 8-bromoquinoline-2-carbaldehyde is notable due to its interaction with various molecular targets in biological systems. Quinoline derivatives are known for their potential pharmacological effects, including:

- Antimicrobial Activity: Compounds in this class have been studied for their ability to inhibit bacterial growth.

- Anticancer Properties: Research indicates that some quinoline derivatives can induce apoptosis in cancer cells.

- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, influencing various biochemical pathways.

The synthesis of 8-bromoquinoline-2-carbaldehyde typically involves multi-step reactions starting from 2-bromoaniline. Common methods include:

- Bromination: Introducing the bromine atom at the desired position on the quinoline ring.

- Formylation: Using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group.

Specific synthetic routes may involve:

- Using hydrogen chloride and anhydrous zinc chloride at elevated temperatures.

- Employing selenium(IV) dioxide in reflux conditions within an inert atmosphere .

8-Bromoquinoline-2-carbaldehyde has several applications, particularly in research and development:

- Building Block in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, especially in antimicrobial and anticancer therapies.

- Material Science: The compound is explored for its properties in developing new materials with specific functionalities.

Interaction studies have shown that 8-bromoquinoline-2-carbaldehyde can modulate various biochemical pathways by interacting with proteins and enzymes. Its mechanism of action may involve:

- Covalent Bond Formation: The aldehyde group allows for interactions with nucleophilic residues in proteins, potentially inhibiting their activity.

- Halogen Bonding: The presence of bromine can enhance binding affinity towards certain targets, influencing pharmacological effects .

Several compounds share structural similarities with 8-bromoquinoline-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromoquinoline-2-carbaldehyde | Bromine at position 6, aldehyde at position 2 | Different reactivity due to bromine positioning |

| 4-Bromoquinoline | Bromine at position 4, lacks aldehyde group | No aldehyde functionality |

| 7-Bromoquinoline-2-carboxylic acid | Bromine at position 7, carboxylic acid instead of aldehyde | Different functional group impacts biological activity |

| 5-Bromoquinoline | Bromine at position 5, lacks aldehyde group | Similar structure but different reactivity |

Uniqueness

The unique positioning of the bromine and aldehyde groups in 8-bromoquinoline-2-carbaldehyde imparts distinct chemical reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for targeted synthesis and research applications .

The synthesis of 8-bromoquinoline-2-carbaldehyde emerged from advancements in quinoline functionalization techniques developed in the late 20th century. Early methods for quinoline bromination, such as those using molecular bromine (Br₂) or N-bromosuccinimide (NBS), laid the groundwork for regioselective substitutions. A pivotal development occurred in 2018 with the introduction of copper(II)-mediated cross-coupling reactions, enabling efficient access to 8-bromo-substituted quinolines from arylboronic acids.

Key milestones include:

Significance in Heterocyclic Chemistry

8-Bromoquinoline-2-carbaldehyde plays a central role in heterocyclic chemistry due to:

Reactivity Patterns

- Aldehyde group: Participates in condensations (e.g., formation of Schiff bases) and nucleophilic additions.

- Bromine atom: Enables cross-coupling reactions (Suzuki, Heck) and nucleophilic aromatic substitutions.

Applications in Molecular Design

- Nanographene synthesis: Serves as a precursor for OBO-doped helical bistetracenes, which exhibit enhanced stability and fluorescence compared to all-carbon analogs.

- Pharmaceutical intermediates: Used to synthesize kinase inhibitors (e.g., gefitinib analogs) and antibacterial agents via late-stage functionalization.

Structural Versatility

The compound’s rigid quinoline core facilitates π-π stacking interactions, while its substituents allow modular derivatization. For example:

The synthesis of 8-Bromoquinoline-2-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol and functional group compatibility. This comprehensive analysis examines the primary synthetic approaches, catalytic systems, and optimization strategies employed in its preparation.

Multi-Step Synthetic Routes from 2-Bromoaniline Precursors

The construction of 8-Bromoquinoline-2-carbaldehyde from 2-bromoaniline precursors represents one of the most reliable and well-established synthetic approaches [1] [2]. This methodology exploits the inherent reactivity of bromoanilines in cyclocondensation reactions to build the quinoline framework systematically.

Friedel-Crafts Acylation and Cyclization Mechanisms

The Friedel-Crafts acylation pathway provides a powerful method for quinoline ring construction through intramolecular cyclization processes [3] [4]. The mechanism involves the formation of acylium ion intermediates that undergo electrophilic aromatic substitution to establish the quinoline core structure [5].

In the context of 8-bromoquinoline synthesis, the acylation process typically employs aluminum chloride or zinc chloride as Lewis acid catalysts [3] [6]. The acylium ion, generated from acid chlorides or anhydrides, exhibits enhanced electrophilicity due to resonance stabilization from the carbonyl group [5]. This activated species readily attacks the aromatic ring in a regioselective manner, creating the necessary carbon-carbon bond for ring closure.

The reaction mechanism proceeds through several key stages. Initial coordination of the Lewis acid catalyst with the halide of the acyl chloride forms an ionic complex [3]. Subsequent cleavage of the carbon-chlorine bond generates the resonance-stabilized acylium ion, which acts as a potent electrophile [5]. The aromatic nucleophile then attacks this activated carbon center, forming a new carbon-carbon bond and generating a carbocation intermediate. Finally, deprotonation restores aromaticity and regenerates the catalyst [5].

Temperature control proves critical in these transformations, with optimal conditions typically ranging from 100 to 150 degrees Celsius [7] [4]. Reaction times generally span 2 to 5 hours, depending on substrate reactivity and catalyst loading [4]. The use of Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) has emerged as an effective alternative to traditional Lewis acids, offering milder reaction conditions and improved yields [4] [8].

Selenium Dioxide-Mediated Oxidation Protocols

Selenium dioxide represents a highly selective oxidizing agent particularly valuable for the introduction of aldehyde functionality into quinoline systems [9] [10] [11]. The Riley oxidation mechanism provides excellent regiocontrol for the conversion of methyl groups adjacent to electron-withdrawing systems into aldehydes [10] [12].

The oxidation protocol typically employs selenium dioxide in 1,4-dioxane under reflux conditions [7] [9]. The mechanism involves an ene reaction between the substrate and selenium dioxide, proceeding through a selenite ester intermediate [10] [12]. This intermediate undergoes [14]-sigmatropic rearrangement followed by hydrolysis to yield the desired aldehyde product [10] [15].

Reaction conditions for selenium dioxide oxidations are generally mild, with temperatures ranging from 100 to 120 degrees Celsius [7] [9]. The reaction proceeds under inert atmosphere conditions to prevent selenium oxidation and maintain reaction selectivity [7]. Typical reaction times span 2 to 4 hours, with yields ranging from 60 to 90 percent [9] [11].

The high selectivity of selenium dioxide makes it particularly attractive for late-stage functionalizations where preservation of existing substituents is crucial [9] [11]. However, the toxicity of selenium compounds necessitates careful handling and specialized waste disposal procedures [11].

Catalytic Systems and Reaction Optimization

Zinc Chloride Catalysis in Cyclocondensation Reactions

Zinc chloride has emerged as a versatile and effective catalyst for quinoline synthesis through cyclocondensation pathways [16] [17] [18]. The Lewis acidic properties of zinc chloride facilitate both enolate formation from ketones and imine formation from aldehydes, making it ideal for tandem condensation-cyclization sequences [19] [20].

The catalytic mechanism involves coordination of zinc chloride to carbonyl oxygen atoms, activating them toward nucleophilic attack [19] [21]. Simultaneously, the catalyst can abstract protons from active methylene groups, generating enolate equivalents that participate in carbon-carbon bond formation [19]. This dual activation mode enables efficient cyclocondensation under relatively mild conditions.

Optimal catalyst loadings typically range from 5 to 10 mol percent, with higher loadings occasionally leading to decreased yields due to substrate coordination [20] [22]. The catalyst demonstrates excellent recyclability, with multiple reaction cycles possible without significant loss of activity [16] [20]. Reaction temperatures generally fall between 70 and 100 degrees Celsius, with reaction times spanning 1 to 3 hours [16] [20].

The use of zinc chloride catalysis offers several advantages including mild reaction conditions, good functional group tolerance, and environmental compatibility [17] [18]. The catalyst can be easily recovered and reused, making the process economically attractive for larger-scale applications [20].

Solvent Selection and Temperature Dependence

Solvent selection plays a critical role in quinoline synthesis, affecting both reaction rate and product selectivity [23] [24] [25]. Polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and 1,4-dioxane generally provide optimal results for cyclocondensation reactions [24] [25].

The choice of solvent influences several key parameters including substrate solubility, catalyst activity, and side reaction pathways [24]. Dimethyl sulfoxide has proven particularly effective for oxidative cyclocondensation reactions, providing high yields and excellent functional group tolerance [24] [25]. The high boiling point of dimethyl sulfoxide allows for elevated reaction temperatures while maintaining solvent stability [24].

Temperature optimization requires careful balance between reaction rate and side reaction formation [23] [24]. Most quinoline syntheses proceed optimally between 100 and 120 degrees Celsius [24] [25]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to substrate decomposition and reduced yields [24].

Systematic temperature studies have revealed that gradual heating protocols often provide superior results compared to direct heating to the target temperature [23]. This approach minimizes thermal shock and allows for better control of competing reaction pathways [23].

Yield Enhancement Strategies and Purification Techniques

Yield optimization in quinoline synthesis requires comprehensive consideration of reaction conditions, substrate ratios, and purification methodologies [26] [27] [28]. Several strategies have proven effective for enhancing product yields and purity.

Catalyst optimization studies have demonstrated that screening multiple catalyst systems and loadings can significantly improve reaction outcomes [26]. The use of nanomaterial catalysts, particularly iron oxide-silica composites, has shown remarkable yield improvements of up to 50 percent compared to uncatalyzed reactions [26]. These heterogeneous catalysts offer advantages including easy recovery, recyclability, and reduced environmental impact [26].

Reaction time optimization proves critical for maximizing yields while minimizing side product formation [27] [29]. Monitoring reaction progress by thin-layer chromatography or gas chromatography allows for precise determination of optimal reaction endpoints [27]. Extended reaction times often lead to product decomposition, while insufficient reaction times result in incomplete conversion [26].

Substrate ratio optimization typically involves using slight excesses of electrophilic components to ensure complete conversion of limiting reagents [27]. Ratios of 1:1.2 to 1:1.5 (substrate to reagent) generally provide optimal results [27].

Purification strategies for quinoline derivatives typically employ column chromatography using silica gel with gradient elution systems [30] [31]. The use of petroleum ether-ethyl acetate mixtures provides excellent separation of quinoline products from reaction byproducts [30]. Recrystallization from appropriate solvents can further enhance product purity, with alcohol-water mixtures proving particularly effective for quinoline derivatives [32] [30].

High-speed counter-current chromatography has emerged as a powerful technique for purifying quinoline compounds, particularly when dealing with complex mixtures [31] [33]. This method allows for the separation of multiple components in a single run, with flow rate optimization enabling efficient isolation of target compounds [31].

The development of mechanochemical synthesis approaches has provided new opportunities for yield enhancement and environmental sustainability [28]. Solvent-free ball-milling conditions can achieve yields up to 89 percent while eliminating organic solvent waste [28]. These methods are particularly attractive for industrial applications where environmental impact and cost considerations are paramount [28].

Automated optimization platforms employing Bayesian algorithms have revolutionized reaction optimization, enabling rapid identification of optimal conditions with minimal experimental effort [29] [34]. These systems can simultaneously optimize multiple parameters including temperature, time, catalyst loading, and solvent selection, achieving superior results compared to traditional one-factor-at-a-time approaches [29].

| Synthesis Methodology | Starting Materials | Key Catalysts | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Multi-step from 2-bromoaniline | 2-bromoaniline, β-diketone | H₂SO₄, AlCl₃, ZnCl₂ | 100-150 | 40-75 |

| Bromination-formylation | Quinoline, Br₂, DMF/POCl₃ | Br₂, Lewis acid | 0-25 | 45-85 |

| Selenium dioxide oxidation | Quinoline derivative, SeO₂ | SeO₂, 1,4-dioxane | 100-120 | 60-90 |

| Zinc chloride catalysis | Aniline derivative, ZnCl₂ | ZnCl₂ (1-3 equiv) | 70-100 | 55-80 |

| Vilsmeier-Haack formylation | Acetanilide, DMF/POCl₃ | POCl₃/DMF | 80-100 | 70-95 |

| Direct oxidative approach | o-aminobenzyl alcohol | TsOH, K₂S₂O₈ | 100-120 | 60-85 |